1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
This reaction forms the benzothiazole ring, which is then further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary amines .
Scientific Research Applications
1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family.
2-Mercaptobenzothiazole: A derivative used in rubber vulcanization.
Benzoxazole: A related compound with an oxygen atom instead of sulfur.
Uniqueness
1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C8H10Cl2N2S |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
1,3-benzothiazol-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H8N2S.2ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;;/h1-3,5H,4,9H2;2*1H |
InChI Key |
NBUVTLRWYXGNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=CS2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.